2-[1-(3-phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[1-(3-phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the piperidine ring: This can be synthesized through a series of cyclization and reduction reactions.
Linking the piperidine and oxolane rings: This step involves a coupling reaction, often using reagents like carbodiimides.
Introduction of the ethan-1-amine group: This can be achieved through nucleophilic substitution reactions.
Formation of the hydrochloride salt: This is typically done by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(3-phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Pharmacology: The compound can be studied for its interactions with biological targets, such as receptors or enzymes.
Chemical Biology: It can be used as a probe to study biological processes at the molecular level.
Industrial Chemistry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(3-phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride depends on its specific interactions with molecular targets. These targets could include:
Receptors: The compound may bind to specific receptors, modulating their activity.
Enzymes: It could act as an inhibitor or activator of enzymes, affecting metabolic pathways.
Ion Channels: The compound may interact with ion channels, altering cellular ion flux.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine: The free base form of the compound.
2-[1-(3-phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine acetate: An acetate salt form.
2-[1-(3-phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine sulfate: A sulfate salt form.
Uniqueness
2-[1-(3-phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2742660-36-0 |
---|---|
Molecular Formula |
C18H27ClN2O2 |
Molecular Weight |
338.9 |
Purity |
80 |
Origin of Product |
United States |
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